molecular formula C13H16ClN B12722398 Pyridinium, methyl-1-(phenylmethyl)-, chloride CAS No. 26747-91-1

Pyridinium, methyl-1-(phenylmethyl)-, chloride

Cat. No.: B12722398
CAS No.: 26747-91-1
M. Wt: 221.72 g/mol
InChI Key: NBNVYJFZJWMHPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, methyl-1-(phenylmethyl)-, Chloride is a cationic quaternary ammonium compound (QAC) of significant interest in scientific research, particularly in the development of novel antimicrobial agents and corrosion inhibitors . As a structural analogue of benzalkonium chlorides (BACs), this compound features a pyridine ring system, which contributes to its biological and surface-active properties . Its mechanism of action as a biocide is typical of QACs; the positively charged ammonium cation interacts with and adsorbs onto microbial cell surfaces, leading to disruption of the cell wall and cytoplasmic membrane. This damage results in the leakage of potassium ions and other cytoplasmic constituents, ultimately causing cell death . Research into such pyridinium-based QACs is crucial in the fight against growing microbial resistance to traditional biocides . Beyond microbiology, this compound also demonstrates value in materials science, where it can be employed to inhibit the corrosion of iron and carbon steel surfaces in aqueous environments, such as those found in industrial pipelines and production equipment . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

26747-91-1

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-benzyl-1-methyl-2H-pyridin-1-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1

InChI Key

NBNVYJFZJWMHPR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Steps :

  • Reactants : Pyridine or substituted pyridine is reacted with benzyl chloride.
  • Solvent : The reaction is performed in polar solvents like ethanol or acetonitrile to enhance solubility and reaction efficiency.
  • Conditions :
    • The mixture is heated under reflux to facilitate the reaction.
    • Reaction times vary but generally range from 2 to 6 hours depending on the scale and specific conditions.
  • Purification : The resulting product is purified through recrystallization using ethanol or other suitable solvents.

Example:

  • Reaction :
    $$
    C5H5N + C6H5CH2Cl \rightarrow [C5H5NCH2C6H5]^+Cl^-
    $$
  • Yield : High yields (80–90%) are achievable under optimized conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient and environmentally friendly approach for preparing pyridinium compounds.

Procedure :

  • A mixture of pyridine, benzyl chloride, and a silica-supported catalyst is placed in a microwave reactor.
  • The reaction is carried out under solvent-free conditions or with minimal solvent (e.g., methanol).
  • Microwave irradiation significantly reduces reaction time (e.g., 5–15 minutes) compared to conventional methods.
  • The crude product is purified by washing with ethanol or recrystallization.

Advantages:

  • Shorter reaction times.
  • Higher yields (~95%).
  • Reduced environmental impact due to minimal solvent usage.

Zincke-Type Reactions

Zincke-type reactions involve the use of pyridinium salts derived from specific precursors like 2-chloro-4,6-dimethoxytriazine.

Steps :

  • The precursor salt reacts with benzyl chloride in methanol or ethyl acetate.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is isolated by evaporation and recrystallized for purity.

This method is particularly useful when specific functional groups are present on the pyridine ring.

Solid-Phase Synthesis

Solid-phase synthesis offers another route for preparing pyridinium derivatives, especially for research-scale applications.

Methodology :

  • Pyridine derivatives are immobilized on a solid support (e.g., silica gel).
  • Benzyl chloride is added, and the reaction proceeds under mild heating or microwave irradiation.
  • Products are cleaved from the solid support using appropriate solvents and purified by chromatography.

This method minimizes waste generation and allows for easy handling of intermediates.

Data Summary Table

Method Reactants Conditions Yield (%) Advantages
Quaternization Pyridine + Benzyl Chloride Reflux in ethanol/acetonitrile (2–6 hrs) ~85% Simple setup; scalable
Microwave-Assisted Synthesis Pyridine + Benzyl Chloride Solvent-free; microwave (5–15 min) ~95% Fast; eco-friendly
Zincke-Type Reaction Pyridinium precursor + Benzyl Chloride Room temperature; methanol/ethyl acetate ~80% Suitable for functionalized derivatives
Solid-Phase Synthesis Immobilized Pyridine + Benzyl Chloride Silica gel; mild heating/microwave ~90% Low waste; easy handling

Notes on Optimization

  • Reaction conditions such as temperature, solvent type, and molar ratios significantly impact yield and purity.
  • Microwave-assisted methods are preferred for their efficiency and reduced environmental impact.
  • Purification via recrystallization or chromatography ensures high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield pyridinium, methyl-1-(phenylmethyl)-, iodide .

Scientific Research Applications

Medicinal Chemistry

1.1. Cholinesterase Inhibition

Recent studies have highlighted the potential of pyridinium derivatives as cholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of pyridinium have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One notable compound, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide (BOP-1), demonstrated significant dual activity with IC50 values of 5.90 μM for AChE and 6.76 μM for BuChE .

Table 1: Cholinesterase Inhibition Activities of Pyridinium Derivatives

CompoundAChE IC50 (μM)BuChE IC50 (μM)
BOP-15.906.76
BOP-81.11Not reported

1.2. Drug Development

The synthesis of N-substituted pyridinium compounds has been explored as a method for developing new pharmaceuticals. These compounds serve as intermediates in the synthesis of various bioactive molecules, including those targeting neurological disorders . The versatility of pyridinium salts allows for modifications that can enhance efficacy and reduce toxicity.

Environmental Applications

2.1. Water Treatment

Pyridinium compounds have been utilized in water treatment processes due to their antimicrobial properties. Specifically, N-benzyl-alkylpyridinium chloride has been incorporated into products designed to prevent microbial corrosion in water systems . This application is particularly relevant in industrial settings where water management is critical.

2.2. Environmental Toxicity Studies

Despite their beneficial uses, pyridinium compounds also pose environmental risks due to their acute and chronic toxicity to aquatic organisms. Studies have established predicted no-effect concentrations (PNECs) for these substances in water bodies, emphasizing the need for careful management during their application in environmental settings .

Organic Synthesis

Pyridinium salts are valuable intermediates in organic synthesis due to their ability to undergo nucleophilic substitutions and other reactions . They are often employed in the synthesis of complex organic molecules and natural products.

Table 2: Synthetic Applications of Pyridinium Compounds

Reaction TypeApplication
Nucleophilic SubstitutionSynthesis of N-substituted pyridinium salts
Ring Opening/ClosingFormation of complex heterocycles
Dye SynthesisUsed as leaving groups in dye production

Case Studies

Case Study 1: Cholinesterase Inhibitors Development
A study focused on synthesizing a series of benzylpyridinium compounds revealed their potential as dual inhibitors for AChE and BuChE, paving the way for new therapeutic agents against Alzheimer's disease .

Case Study 2: Water Treatment Efficacy
Research conducted on the application of N-benzyl-alkylpyridinium chloride in water treatment demonstrated its effectiveness in reducing microbial growth while highlighting the importance of monitoring environmental impacts associated with its use .

Mechanism of Action

The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

  • 1-Benzylpyridinium chloride lacks electron-withdrawing groups compared to derivatives like 1-(cyanomethyl)pyridinium chloride, making it less reactive in nucleophilic substitutions .
  • Alkyl chain length (e.g., hexadecyl in ) correlates with surfactant activity, whereas aromatic substituents (e.g., benzyl, phenacyl) enhance interactions with biological targets like enzymes .

Antimicrobial Activity

  • Hexadecyl pyridinium chloride (C₁₆H₃₃C₅H₅N⁺Cl⁻) exhibits potent disinfection effects against SARS-CoV-2 in Vero cells, attributed to its surfactant properties and oxidative strength .
  • Phenacylpyridinium bromide and its derivatives act as reversible acetylcholinesterase inhibitors, with dissociation constants influenced by keto-enol tautomerism .

Antitumor Activity

  • 1-Methyl-3-nitropyridine chloride (MNP) and MDION (a pentamethyltetrahydroacridine derivative) show cytotoxic effects against leukemia HL60 cells via ROS-mediated apoptosis. Unlike these compounds, 1-benzylpyridinium chloride lacks documented antitumor activity .

Research Findings and Limitations

  • MNP and MDION retain activity against multidrug-resistant leukemia cells, but their mechanism excludes DNA double-strand break formation, unlike traditional topoisomerase inhibitors .
  • Counterion choice (Cl⁻ vs. Br⁻) in pyridinium salts significantly impacts reaction yields and enantioselectivity in catalytic processes .

Biological Activity

Pyridinium, methyl-1-(phenylmethyl)-, chloride, also known as 1-benzylpyridinium chloride, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields such as medicine and agriculture.

Molecular Characteristics:

  • CAS Number: 22320-77-0
  • Molecular Formula: C13H12N
  • Molecular Weight: 228.31 g/mol
  • IUPAC Name: 1-benzylpyridin-1-ium; chloride

The synthesis of this compound typically involves the quaternization of pyridine with benzyl chloride. This reaction is generally performed in an organic solvent such as ethanol or acetonitrile under reflux conditions. The overall reaction can be summarized as follows:

  • Quaternization Reaction:
    Pyridine+Benzyl ChlorideBasePyridinium Chloride\text{Pyridine}+\text{Benzyl Chloride}\xrightarrow{\text{Base}}\text{Pyridinium Chloride}
  • Anion Exchange:
    Pyridinium Chloride+Potassium ThiocyanatePyridinium Thiocyanate+KCl\text{Pyridinium Chloride}+\text{Potassium Thiocyanate}\rightarrow \text{Pyridinium Thiocyanate}+\text{KCl}

Antimicrobial Properties

Research indicates that pyridinium compounds possess significant antimicrobial activity. A study highlighted that 1-benzylpyridinium chloride exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the disruption of microbial cell membranes due to the cationic nature of the compound, which interacts with negatively charged components of the microbial cell wall .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular membranes and subsequent disruption of intracellular processes .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The cationic charge facilitates interaction with negatively charged phospholipids in microbial membranes.
  • Nucleophilic Attack: The thiocyanate anion can participate in nucleophilic substitution reactions that lead to the formation of covalent bonds with biological macromolecules.
  • Enzyme Inhibition: Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways within microbial cells .

Medical Applications

This compound has been explored for its potential use in pharmaceutical formulations aimed at treating infections due to its antimicrobial properties. Additionally, its cytotoxic effects on cancer cells present opportunities for developing novel anticancer therapies.

Agricultural Uses

The compound's antimicrobial properties also make it a candidate for agricultural applications as a biopesticide or fungicide. Its efficacy against plant pathogens could provide an environmentally friendly alternative to conventional pesticides.

Q & A

Basic: What are the established synthetic routes for 1-benzylpyridinium chloride, and how can purity be validated?

Methodological Answer:
1-Benzylpyridinium chloride is synthesized via quaternization of pyridine with benzyl chloride. The reaction proceeds under reflux in anhydrous conditions, typically in a solvent like acetonitrile. Purity validation involves:

  • Nuclear Magnetic Resonance (NMR): Confirm the absence of unreacted pyridine (δ ~8.5 ppm for aromatic protons) and the presence of benzyl protons (δ ~5.5 ppm for CH₂ and δ ~7.3 ppm for aromatic protons).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm; retention time compared to a reference standard.
  • Elemental Analysis: Verify C, H, N, and Cl content against theoretical values (C: 70.07%, H: 5.88%, N: 6.81%, Cl: 17.24%) .

Basic: Which spectroscopic and crystallographic methods are optimal for characterizing 1-benzylpyridinium chloride’s structure?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm cationic packing and chloride counterion positioning. For example, similar pyridinium salts crystallize in monoclinic systems (e.g., P2₁/c) with C–H···Cl hydrogen bonds .
  • FT-IR Spectroscopy: Identify characteristic peaks: C–N⁺ stretch (~1640 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and Cl⁻ counterion (~600 cm⁻¹).
  • Mass Spectrometry (ESI-MS): Detect the molecular ion peak at m/z 205.68 (M⁺ for C₁₂H₁₂N) and chloride adducts .

Basic: What are the primary research applications of 1-benzylpyridinium chloride in current scientific studies?

Methodological Answer:

  • Cationic Surfactant: Investigate micelle formation using conductivity or fluorescence probe techniques (e.g., pyrene polarity index). Critical micelle concentration (CMC) can be determined via surface tension measurements .
  • Antimicrobial Studies: Assess bactericidal activity using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with hexadecyl pyridinium chloride’s dose-dependent efficacy .

Advanced: How should researchers design in vitro experiments to evaluate the cytotoxicity of 1-benzylpyridinium chloride in mammalian cell lines?

Methodological Answer:

  • Cell Lines: Use Vero (kidney epithelial) or Calu-3 (lung epithelial) cells to model mucosal exposure.
  • Cytotoxicity Assay:
    • CCK-8 Assay: Treat cells with 0.0125–0.2 mg/mL for 48 hours. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
    • Live/Dead Staining: Confirm viability with calcein-AM (green, live) and propidium iodide (red, dead).
    • Reference: Hexadecyl pyridinium chloride showed no cytotoxicity at ≤0.05 mg/mL in Vero cells .

Advanced: What methodologies can resolve contradictions in reported effective concentrations of pyridinium-based surfactants for antimicrobial activity?

Methodological Answer:

  • Dose-Response Analysis: Use RT-PCR (viral load) and TCID₅₀ (tissue culture infectious dose) to quantify efficacy. For example, hexadecyl pyridinium chloride reduced SARS-CoV-2 titer by 3 log₁₀ at 0.1 mg/mL .
  • Statistical Validation: Apply ANOVA to compare datasets, accounting for variables like exposure time (e.g., 2 min vs. 5 min) and cell line susceptibility.
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., optimal concentration range: 0.05–0.2 mg/mL) .

Advanced: What mechanistic studies are recommended to elucidate the interaction between 1-benzylpyridinium chloride and viral envelopes?

Methodological Answer:

  • Molecular Dynamics Simulations: Model surfactant insertion into lipid bilayers (e.g., POPC membranes) to predict disruption kinetics.
  • Transmission Electron Microscopy (TEM): Visualize structural damage to viral envelopes post-treatment (e.g., loss of spike protein integrity).
  • Fluorescence Quenching: Use Laurdan dye to monitor membrane fluidity changes in liposomes treated with 0.05–0.2 mg/mL surfactant .

Advanced: How can researchers optimize the concentration and exposure time of 1-benzylpyridinium chloride for maximal antimicrobial efficacy while minimizing cytotoxicity?

Methodological Answer:

  • Experimental Design:
    • Concentration Range: Test 0.0125–0.2 mg/mL (logarithmic increments).
    • Exposure Time: Vary from 30 sec to 10 min.
  • Data Collection:
    • Antiviral Activity: Measure viral RNA copies via RT-PCR (ΔΔCt method).
    • Cytotoxicity: Parallel CCK-8 assays.
  • Optimization: Calculate selectivity index (SI = IC₅₀ cytotoxicity / IC₅₀ antiviral). Hexadecyl pyridinium chloride achieved SI >10 at 0.1 mg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.